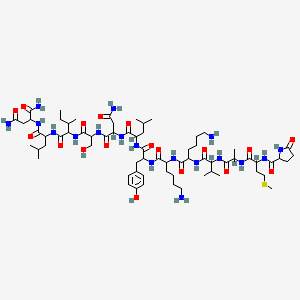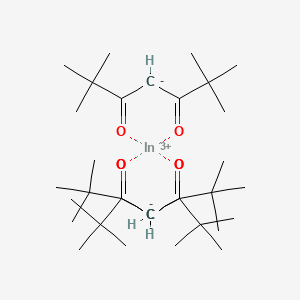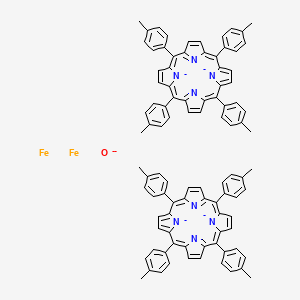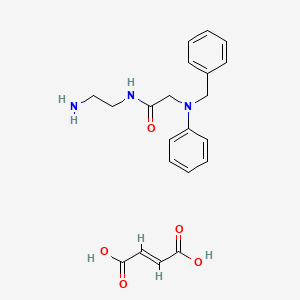
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide typically involves the reaction of a suitable fatty acid derivative with a butanamide precursor. The process often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the desired product. For instance, the use of specific solvents and temperature control is crucial to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
科学研究应用
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.
作用机制
The mechanism of action of N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the amide linkage can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
N-stearoylphytosphingosine: A ceramide lipid molecule with similar structural features.
2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide: Another compound with multiple hydroxyl groups and an amide linkage.
Uniqueness
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide is unique due to its specific combination of hydroxyl groups and amide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C22H45NO4 |
|---|---|
分子量 |
387.6 g/mol |
IUPAC 名称 |
N-(1,3,4-trihydroxyoctadecan-2-yl)butanamide |
InChI |
InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26) |
InChI 键 |
CRVGCEIWUOFGLZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)

![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)

